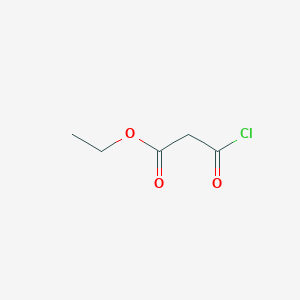

Ethyl malonyl chloride

Vue d'ensemble

Description

Synthesis Analysis

Ethyl malonyl chloride can be synthesized through a green chemistry approach by selective saponification of dialkyl malonate, followed by hydrolysis and then chlorination of monoalkyl malonic acid. This process can be conducted in the absence of solvent, presenting an environmentally friendly and efficient method for producing ethyl malonyl chloride with high conversion rates (Patil & Chavan, 2015).

Molecular Structure Analysis

The molecular structure of ethyl malonyl chloride has been studied through vibrational analyses, NMR spectra, and ab initio calculations, revealing the existence of two stable diketo conformations with different energies. These conformations are characterized by the rotation of the C(O)Cl and C(O)O groups in relation to the CCC plane, indicating a complex conformational behavior of this molecule in the liquid phase (Schiavoni, Mack, & Védova, 1996).

Chemical Reactions and Properties

Ethyl malonyl chloride exhibits base-switched annuloselectivity in reactions with imines, demonstrating the ability to form different products depending on the nucleophilicity of the base used in the reaction. This selectivity allows for the synthesis of ethyl trans-β-lactam-3-carboxylates and 2,3-dihydro-1,3-oxazin-4-one derivatives through [2 + 2] and [2 + 2 + 2] cycloaddition processes, respectively, highlighting its versatility as a reagent in organic synthesis (Yang, Li, Zhang, & Xu, 2014).

Applications De Recherche Scientifique

Synthesis Methods :

- Ethyl malonyl chloride has been synthesized using a green chemistry approach, avoiding solvents like methylene chloride. This method offers higher conversion rates compared to solvent processes, emphasizing the importance of environmentally friendly practices in chemical synthesis (Patil & Chavan, 2015).

Pharmaceutical Research :

- It's used in the preparation of 4-hydroxypyran-2-ones from aryl ketones, which are precursors in synthesizing compounds like phenoxan, known for anti-HIV activity (Garey et al., 1995).

Chemical Structure Analysis :

- Studies on the conformations of ethyl malonyl chloride and its methyl ester counterpart reveal diketo conformers, contributing to a better understanding of their molecular structure and behavior (Schiavoni, Mack, & Védova, 1996).

Chemical Reactions and Selectivity :

- Ethyl malonyl chloride is involved in base-switched annuloselectivity reactions with imines, leading to the formation of distinct products like ethyl trans-β-lactam-3-carboxylates and 2,3-dihydro-1,3-oxazin-4-one derivatives. This showcases its role in versatile chemical reactions and the synthesis of novel compounds (Yang, Li, Zhang, & Xu, 2014).

Material Science :

- In the field of material science, ethyl malonyl chloride has been used to modify end groups of certain compounds, influencing their solubility in supercritical carbon dioxide. This is crucial for understanding solubility behavior in novel materials and applications (Chang et al., 2012).

Safety And Hazards

Orientations Futures

Ethyl malonyl chloride is a key reagent in organic synthesis, especially in the synthesis of malonic acid derivatives and heterocyclic derivatives . The base-switched annuloselectivity in the reactions of ethyl malonyl chloride and imines has been successfully realized . This opens up new possibilities for the use of Ethyl malonyl chloride in organic synthesis .

Propriétés

IUPAC Name |

ethyl 3-chloro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO3/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFADUNOPOSMIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189786 | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl malonyl chloride | |

CAS RN |

36239-09-5 | |

| Record name | Ethyl 3-chloro-3-oxopropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36239-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036239095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-chloro-3-oxopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 3-CHLORO-3-OXOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TYB4UU3RU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9,10-Anthracenedione, 1,4-dihydroxy-5,8-bis[(4-methylphenyl)amino]-](/img/structure/B57211.png)

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)